Hypophosphorous acid

Vue d'ensemble

Description

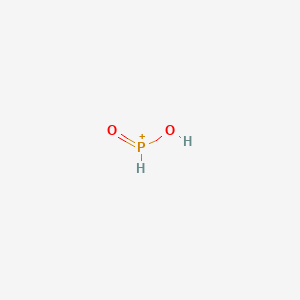

Hypophosphorous acid, also known as phosphinic acid, is a phosphorus oxyacid and a powerful reducing agent with the molecular formula H3PO2 . It is a colorless low-melting compound, which is soluble in water, dioxane, and alcohols . The formula for this acid is generally written H3PO2, but a more descriptive presentation is HOP(O)H2, which highlights its monoprotic character .

Synthesis Analysis

Hypophosphorous acid was first prepared in 1816 by the French chemist Pierre Louis Dulong . The acid is prepared industrially via a two-step process: Firstly, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to give an aqueous solution of hypophosphites . The purified material is then treated with a strong, non-oxidizing acid (often sulfuric acid) to give the free hypophosphorous acid .

Molecular Structure Analysis

The structure of Hypophosphorous acid is unique with two hydrogen atoms directly bonded to the phosphorus atom and a hydroxyl group (OH) bound as well . This structural characteristic contributes to its distinctive chemical behavior and reactions .

Chemical Reactions Analysis

Hypophosphorous acid is a strong reducing agent, even stronger than phosphorous acid . It can reduce chromium(III) oxide to chromium(II) oxide . It breaks down when heated into phosphine and phosphorous acid .

Physical And Chemical Properties Analysis

Hypophosphorous acid is a colorless oily liquid or deliquescent crystals with a molecular weight of 66 g/mol . It has a melting point that varies between 17.4 and 26.5 degrees Celsius . It is soluble in water, alcohol, and ether . Its density is 1.493 g/cm3 .

Applications De Recherche Scientifique

Powerful Reducing Agent

Hypophosphorous acid is a powerful reducing agent . Its aqueous solution can be used under moderate conditions in contrast to some other strong reducing agents . This makes it a valuable tool in various chemical reactions.

Reduction of Arenediazonium Salts

Hypophosphorous acid is involved in the reduction of arenediazonium salts . It has proved to be an excellent reducing agent for this transformation .

Reduction of Nitroarenes and Aryl Ketones

Hypophosphorous acid can be used to reduce both diaryl ketones and nitroarenes . This method was developed by Wu’s group and it provides a novel iodide-catalyzed reduction method .

Cross-Coupling of Benzylic Alcohols

The cross-coupling of benzylic alcohols with Hypophosphorous acid catalyzed by palladium forms benzylic H-phosphinates . This reaction forms the C–P bond efficiently without any prior activation .

Electroless Nickel Plating

Hypophosphorous acid is primarily used for electroless nickel plating . This process is widely used in the manufacturing of printed circuit boards, automotive parts, and other industrial applications.

Additive in Fischer Esterification Reactions

Hypophosphorous acid acts as an additive in Fischer esterification reactions . This process is used to synthesize esters from carboxylic acids and alcohols.

Synthesis of α-Aminophosphinic Acids

Hypophosphorous acid can be used for the synthesis of α-aminophosphinic acids . This method was developed by Kaboudin and coworkers and it provides a simple and efficient method for the synthesis of α-aminophosphinic acids from hypophosphorous acid under solvent-free conditions using microwave irradiation .

Catalyst in Polymerization and Poly Condensation

Hypophosphorous acid serves as a catalyst in polymerization and poly condensation . This process is used in the production of various types of polymers and resins.

Mécanisme D'action

Target of Action

Hypophosphorous acid (HPA), also known as phosphinic acid, is a phosphorus oxyacid and a powerful reducing agent . It primarily targets various chemical compounds and elements that can be reduced, such as metal ions , elemental iodine , and certain organic compounds .

Mode of Action

HPA acts as a reducing agent, meaning it donates electrons to other substances in a chemical reaction . For instance, it can reduce elemental iodine to form hydroiodic acid , which is a reagent effective for reducing ephedrine or pseudoephedrine to methamphetamine . The reducing action of HPA is attributed to the negative oxidation state hydrogens .

Biochemical Pathways

HPA participates in various chemical reactions and pathways. For example, it can participate in metal-catalyzed C–P bond-forming reactions with activated allylic electrophiles, dienes, and allenes . It also plays a role in the formation of (α-aminoalkyl)phosphinic acids .

Pharmacokinetics

The pharmacokinetics of HPA largely depend on its physical and chemical properties. It is a colorless, low-melting compound that is highly soluble in water, dioxane, and alcohols . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in a system.

Result of Action

The primary result of HPA’s action is the reduction of the targeted substances. This can lead to various outcomes depending on the specific reaction. For instance, in the reduction of metal ions, HPA can convert them to their elemental form . In organic synthesis, it can facilitate the formation of new compounds through reduction reactions .

Action Environment

The action of HPA can be influenced by various environmental factors. For instance, its reducing power can be affected by the presence of other substances in the reaction mixture. Moreover, HPA can gradually oxidize in air at room temperature . Its stability and efficacy can also be influenced by factors such as temperature and pH. For instance, when heated to 130-140°C, HPA decomposes into PH3 and H3PO4 .

Safety and Hazards

Orientations Futures

The ongoing research into Hypophosphorous acid and its derivatives aims to uncover new applications and safer handling methodologies . As our understanding of its unique chemistry deepens, we can expect to see an expansion of its role in industries and innovations in its production processes .

Relevant Papers

The paper “Hypophosphorous Acid and Its Salts as Reagents in Organophosphorus Chemistry” provides a comprehensive overview of the use of Hypophosphorous acid and its salts as reagents for organophosphorus compounds . Another paper, “Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction”, discusses the synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid .

Propriétés

IUPAC Name |

hydroxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO2P/c1-3-2/h3H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYXELHUDBJJEV-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[PH+]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873902 | |

| Record name | Phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.989 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy(oxo)phosphanium | |

CAS RN |

6303-21-5 | |

| Record name | Hypophosphorous acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of hypophosphorous acid?

A1: Hypophosphorous acid has the molecular formula H3PO2 and a molecular weight of 66.00 g/mol.

Q2: What is unique about the structure of hypophosphorous acid compared to other phosphorus oxyacids?

A2: Unlike phosphoric acid (H3PO4) or phosphorous acid (H3PO3), hypophosphorous acid has two hydrogen atoms directly bonded to the phosphorus atom. This structural feature significantly influences its reactivity. []

Q3: How does the presence of two P-H bonds affect the reactivity of hypophosphorous acid?

A3: The P-H bonds are responsible for the reducing properties of hypophosphorous acid. They can undergo homolytic cleavage to generate phosphinyl radicals, making it a valuable reagent in radical reactions. [, ]

Q4: Can hypophosphorous acid be used as a phosphorus source for organophosphorus compounds?

A4: Yes, hypophosphorous acid and its salts are gaining recognition as potentially greener alternatives to phosphorus trichloride (PCl3) in organophosphorus synthesis. [, ]

Q5: How can hypophosphorous acid be used to synthesize H-phosphonate diesters?

A5: Researchers have developed a novel nickel-catalyzed process that directly converts hypophosphorous acid and alcohols into H-phosphonate diesters. This method bypasses the use of PCl3, offering a more environmentally friendly approach. []

Q6: Can hypophosphorous acid be used to synthesize perfluoroalkylphosphorus compounds?

A6: Yes, reactions of hypophosphorous acid derivatives like bis(trimethylsilyl)phosphonite with perfluoroalkyl iodides have been explored for the synthesis of various perfluoroalkylphosphorus(V) compounds, including perfluoroalkyl H-phosphinic acids and perfluoroalkyl phosphonic acids. []

Q7: Hypophosphorous acid is used in the synthesis of which flame retardant?

A7: Hypophosphorous acid is a key starting material in the synthesis of diethyl phosphinate, a flame retardant used in polymer materials. Several research papers focus on optimizing its synthesis to eliminate the byproduct monoethyl phosphinate. [, , ]

Q8: What role does hypophosphorous acid play in the synthesis of dialkyl phosphinic acids and their salts?

A8: Hypophosphorous acid reacts with olefins in the presence of an initiator to produce dialkyl phosphinic acids. These acids can then be neutralized with alkali metal compounds and further reacted with metal salts to yield dialkyl phosphinic acid salts. This method utilizes high concentrations of hypophosphorous acid, reducing the need for solvents and enabling efficient large-scale production. [, ]

Q9: How does hypophosphorous acid act as a reducing agent in organic synthesis?

A9: Hypophosphorous acid acts as a hydrogen atom donor in radical reactions. For instance, it efficiently reduces organic amides, thionoesters, and isocyanides to their corresponding hydrocarbons in the presence of a radical initiator. []

Q10: What role does hypophosphorous acid play in Pschorr-type cyclizations?

A10: Hypophosphorous acid acts as a reducing agent in the Pschorr reaction, facilitating the cyclization of diazonium salts to form new carbon-carbon bonds. This method has been successfully employed to synthesize pyrrolo[1,2-f]phenanthridines. []

Q11: Can hypophosphorous acid be used in electroless nickel plating?

A11: Yes, both hypophosphorous acid and nickel hypophosphite, often prepared through electrolysis, can be directly utilized in electroless nickel plating. This method yields high-quality nickel coatings with desirable properties like corrosion resistance and adhesion. [, ]

Q12: How does hypophosphorous acid influence the color of certain chemical products?

A12: Research indicates that adding small amounts of hypophosphorous acid during the synthesis of dianhydrohexitol diesters results in products with a lighter color. This is particularly beneficial for industrial applications where product appearance is crucial. []

Q13: Is hypophosphorous acid stable in the presence of sugars?

A13: Hypophosphorous acid can react with sulfur-containing impurities present in some sugars, leading to the formation of hydrogen sulfide (H2S), which has an unpleasant odor. This reaction highlights the importance of using high-purity reagents in pharmaceutical formulations containing hypophosphorous acid. []

Q14: How can the concentration of selenium(IV) be determined in hypophosphorous acid solutions?

A14: Polarographic techniques, particularly differential pulse polarography, have proven effective in determining selenium(IV) concentrations in hypophosphorous acid solutions. []

Q15: What analytical techniques are employed to study the electrochemical behavior of hypophosphorous acid?

A15: Cyclic voltammetry and polarization curve measurements are valuable tools for understanding the electrochemical behavior of hypophosphorous acid and its role in reactions like electroless nickel plating. []

Q16: What are the regulatory implications of using hypophosphorous acid?

A16: Due to its use in the illicit manufacture of methamphetamine, hypophosphorous acid and its salts are classified as List I chemicals in the United States. Handling these chemicals requires strict adherence to Controlled Substances Act (CSA) regulations, including registration, recordkeeping, reporting, and import/export requirements. Exclusions and waivers are available for specific legitimate applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)

![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)

![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)

![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)

![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)